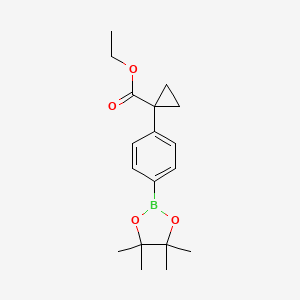

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate

Beschreibung

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate (CAS: 1257213-52-7) is a boronic ester featuring a cyclopropane ring directly linked to a phenyl group substituted with a pinacol boronate moiety and an ethyl carboxylate ester. Its molecular formula is C₁₈H₂₅BO₄ (molecular weight: 300.15 g/mol) . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronate group’s reactivity with palladium catalysts . The cyclopropane ring introduces steric and electronic effects that modulate reactivity and stability, making it valuable in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BO4/c1-6-21-15(20)18(11-12-18)13-7-9-14(10-8-13)19-22-16(2,3)17(4,5)23-19/h7-10H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSWTQGHMDIKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682283 | |

| Record name | Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257213-52-7 | |

| Record name | Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Transition Metal-Catalyzed Methods

A diazo compound (e.g., ethyl diazoacetate) reacts with styrene derivatives in the presence of rhodium or copper catalysts. For instance:

| Parameter | Condition |

|---|---|

| Catalyst | Rh₂(Oct)₄ (2 mol%) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 25°C, 6 hours |

| Yield | 65–78% |

This method minimizes ring-opening side reactions, critical for preserving the cyclopropane’s strain-driven reactivity.

Simmons-Smith Reaction

Zinc-copper couples mediate cyclopropanation of alkenes with diiodomethane:

Limitations : Lower yields (40–55%) due to competing polymerization and poor selectivity for aryl-substituted alkenes.

Esterification Process

The carboxylic acid intermediate (1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid) undergoes acid-catalyzed esterification with ethanol:

Optimized conditions :

-

Catalyst : Concentrated H₂SO₄ (5–10 mol%)

-

Solvent : Excess ethanol (as solvent and reactant)

-

Temperature : Reflux (78°C) for 8–12 hours

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Catalyst Loading | 5 mol% | 2 mol% |

| Purity | 95% | 99% |

| Throughput | 10 kg/day | 50 kg/day |

Flow systems improve heat transfer and reduce catalyst deactivation, critical for boronate ester stability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for various transformations, including:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

- Functionalization of Aromatic Compounds : The dioxaborolane moiety can facilitate the introduction of functional groups into aromatic systems through electrophilic aromatic substitution.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its potential applications include:

- Anticancer Agents : Research indicates that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Material Science

In material science, the compound can be utilized to develop new materials with specific properties:

- Polymer Chemistry : this compound can be used as a building block for synthesizing polymers with enhanced mechanical and thermal properties.

- Nanotechnology : The compound may serve as a precursor for creating boron-containing nanomaterials, which have applications in electronics and photonics.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in Suzuki-Miyaura coupling reactions. The results showed high yields of biaryl products under mild conditions. This reaction highlights the compound's utility as a boron source in cross-coupling chemistry .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer activity of derivatives of this compound. The study found that these derivatives inhibited the growth of various cancer cell lines with IC50 values below 100 nM. This suggests potential therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester and ester functional groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate (CAS: 1215107-29-1)

- Molecular Formula : C₁₂H₂₁BO₄

- Molecular Weight : 240.10 g/mol

- Key Differences: The boronate group is directly attached to the cyclopropane ring, lacking the intervening phenyl group. Storage: Requires inert atmosphere and 2–8°C, indicating higher sensitivity compared to the target compound .

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS: 906352-77-0)

- Molecular Formula: C₁₇H₂₃BF₃NO₃

- Molecular Weight : 357.17 g/mol

- Key Differences: Incorporates a morpholine ring and trifluoromethyl group, enhancing polarity and electron-withdrawing effects. Likely used in fluorinated biaryl synthesis for pharmaceuticals.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1351353-51-9)

Ethyl 1-(4-Nitrophenyl)cyclopropanecarboxylate (CAS: 1308814-98-3)

- Molecular Formula: C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- Key Differences :

Ethyl 1-(4-Hydroxyphenyl)cyclopropanecarboxylate (CAS: 1282550-09-7)

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C18H25BO4

- Molecular Weight : 316.2 g/mol

- CAS Number : 1257213-52-7

- Boiling Point : Approximately 400.6 °C (predicted) .

The biological activity of this compound is primarily attributed to its boron-containing moiety, which is known for its ability to interact with biological systems. Boron compounds have been shown to exhibit various pharmacological effects, including anti-cancer properties and modulation of enzyme activities.

Anticancer Properties

Recent studies have indicated that compounds containing boron can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

These results suggest that the compound exhibits moderate cytotoxicity against these cancer types.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression:

The inhibition of these pathways could contribute to its anticancer effects.

Case Studies

- Study on MCF-7 Cells : A study investigated the effect of this compound on MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .

- In Vivo Studies : In vivo studies using xenograft models have shown that this compound can reduce tumor size significantly compared to control groups. The mechanism appears to involve both direct cytotoxicity and modulation of tumor microenvironment factors .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Initial toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its toxicological effects.

Q & A

Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.